1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one
Description
This compound features a tetrazole core substituted with a 4-methoxyphenyl group, linked via a methylene bridge to a piperazine ring, which is further connected to a butanone moiety. The tetrazole ring is notable for its metabolic stability and hydrogen-bonding capabilities, while the piperazine group enhances solubility and bioavailability. The 4-methoxyphenyl substituent may influence electronic properties and receptor interactions.
Properties
IUPAC Name |
1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-3-4-17(24)22-11-9-21(10-12-22)13-16-18-19-20-23(16)14-5-7-15(25-2)8-6-14/h5-8H,3-4,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKRGULDCZJRBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Attachment to Piperazine: The tetrazole derivative is then reacted with piperazine to form the intermediate compound.
Formation of Butanone Moiety: The final step involves the reaction of the intermediate with butanone under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Properties : Several studies have demonstrated that tetrazole derivatives possess significant antibacterial and antifungal activities. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, as detailed in Table 1.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results suggest that the structural features of tetrazole and piperazine enhance antimicrobial efficacy.
Therapeutic Applications
Given its diverse biological activities, 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one has potential applications in various therapeutic areas:
- Antimicrobial Therapy : Its demonstrated activity against bacterial strains positions it as a candidate for developing new antibiotics.
- Cancer Treatment : The ability to induce apoptosis in tumor cells suggests potential utility in oncology.
Case Studies
Several case studies have highlighted the potential of tetrazole-containing compounds in drug development:
-
Synthesis and Evaluation of Antimicrobial Activity :
A study synthesized a series of tetrazole-piperazine derivatives and evaluated their antimicrobial properties. The results indicated that some compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead candidates for antibiotic development . -
Molecular Docking Studies :
Molecular docking studies have been conducted to predict the binding affinity of these compounds to specific targets involved in cancer progression. The findings indicate strong interactions with key enzymes, supporting further exploration of these compounds in cancer therapy .
Mechanism of Action
The mechanism of action of 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Functional Group Variations
The compound’s tetrazole core distinguishes it from analogs with thiazole (e.g., compounds 11a–11o in ) or pyrazole/pyrazoline rings (e.g., ). Key differences include:
- Tetrazole : High polarity, metabolic stability, and capacity for dipole interactions.
- Pyrazole : Nitrogen-rich structure with conformational rigidity, often associated with kinase inhibition.
Substituent Effects
- 4-Methoxyphenyl Group: Present in the target compound and in analogs like 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one ().
Structural and Functional Comparison Table
Research Findings and Implications
- Piperazine Flexibility : The piperazine moiety in all compared compounds allows for structural modularity, enabling tuning of solubility and target engagement .
- Tetrazole vs. Thiazole : Tetrazole’s higher polarity may reduce CNS penetration compared to thiazole derivatives but improve renal clearance.
Biological Activity
The compound 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of the compound features a piperazine ring, a butanone moiety, and a tetrazole ring substituted with a methoxyphenyl group. The synthesis typically involves multi-step reactions, including the formation of the tetrazole ring through cycloaddition reactions, which can be optimized using various catalysts to enhance yield and purity .
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological properties, particularly in neuroprotection and modulation of neurotransmitter systems. Notably, compounds with similar structural motifs have shown activity as 5-HT receptor modulators, which are critical in managing mood disorders and anxiety .
Neuroprotective Effects
In preclinical studies, derivatives of this compound have demonstrated neuroprotective effects. For instance, one study reported that a related compound significantly prolonged survival time in mice subjected to acute cerebral ischemia, indicating potential use in stroke therapy . The neuroprotective activity is attributed to the compound's ability to modulate oxidative stress and inflammation pathways.
Antitumor Activity
The compound's structural components suggest potential antitumor activity. Studies have shown that similar tetrazole derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the methoxyphenyl group has been linked to enhanced antiproliferative activity .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The piperazine and tetrazole moieties are known to interact with serotonin receptors (5-HT1A and 5-HT2), influencing neurotransmitter release and signaling pathways critical for mood regulation .
- Oxidative Stress Modulation : Compounds with similar structures have been shown to reduce oxidative stress markers, suggesting that this compound may protect neuronal cells from damage during ischemic events .
- Cytotoxicity in Cancer Cells : The mechanism behind its cytotoxic effects may involve induction of apoptosis in cancer cells through mitochondrial pathways, although further studies are required to elucidate these pathways fully .
Case Studies
Several case studies highlight the efficacy of related compounds in clinical settings:
- A study involving a related piperazine derivative demonstrated significant reductions in tumor size in xenograft models of human cancer .
- Another investigation into the neuroprotective effects showed that treatment with a structurally similar tetrazole compound improved recovery outcomes in animal models of stroke .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via multi-step reactions involving:
Tetrazole formation : Cyclization of nitriles with sodium azide in the presence of ammonium chloride (e.g., using 4-methoxyphenyl nitrile as a precursor) .
Piperazine coupling : Alkylation or nucleophilic substitution to attach the piperazine moiety to the tetrazole-methyl group .
Ketone introduction : Reaction of the intermediate with butan-1-one under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization : Use high-purity reagents, controlled temperature (e.g., 80–120°C for cyclization), and inert atmospheres (N₂/Ar). Monitor reaction progress via TLC or LC-MS. Yields can improve by isolating intermediates (e.g., column chromatography) .
Q. How can researchers confirm the structural identity and purity of this compound?
- Characterization techniques :
- NMR spectroscopy : Analyze ¹H and ¹³C spectra for characteristic peaks (e.g., methoxy protons at δ 3.8–4.0 ppm, piperazine protons at δ 2.5–3.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS with <2 ppm error) .
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., using CCP4 suite for data processing) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Antiproliferative assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. IC₅₀ values can be compared to reference drugs like doxorubicin .
- Enzyme inhibition : Screen against kinases or receptors (e.g., EGFR, COX-2) via fluorescence-based enzymatic assays .
- Dosage : Start with 1–100 µM concentrations in triplicate. Include positive/negative controls and solvent-only blanks .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) impact the compound’s bioactivity?
- SAR insights :
- Tetrazole moiety : Replacing the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhances antiproliferative activity but may reduce solubility .
- Piperazine linker : Substituting with bulkier groups (e.g., benzyl) can alter receptor binding kinetics .
Q. How can researchers resolve contradictions in crystallographic vs. computational structural data?
- Case study : X-ray data for a related piperazine-tetrazole compound revealed a chair conformation, while molecular dynamics simulations predicted a boat conformation under physiological conditions .
- Resolution :
Validate computational models with experimental data (e.g., NMR NOE or variable-temperature XRD).
Use hybrid methods (e.g., QM/MM) to account for solvent effects .
Q. What strategies mitigate low yields in the final coupling step of the synthesis?
- Troubleshooting :
- Catalyst optimization : Switch from Pd(OAc)₂ to Buchwald-Hartwig catalysts for C–N coupling .
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) with microwave-assisted heating to reduce reaction time .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
